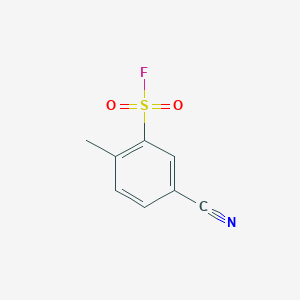

5-Cyano-2-methylbenzenesulfonyl fluoride

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6FNO2S |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

5-cyano-2-methylbenzenesulfonyl fluoride |

InChI |

InChI=1S/C8H6FNO2S/c1-6-2-3-7(5-10)4-8(6)13(9,11)12/h2-4H,1H3 |

InChI Key |

CQRNWRMACANBEB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C#N)S(=O)(=O)F |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 5-Cyano-2-methylbenzenesulfonyl fluoride from precursors

An In-depth Technical Guide to the Synthesis of 5-Cyano-2-methylbenzenesulfonyl Fluoride

Executive Summary

5-Cyano-2-methylbenzenesulfonyl fluoride is a bespoke chemical intermediate of significant interest to the fields of medicinal chemistry and drug discovery. Its value is derived from the sulfonyl fluoride moiety, a versatile functional group that acts as a robust covalent inhibitor and a key component in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1] This guide provides a comprehensive overview of the viable synthetic pathways to this molecule, designed for researchers, scientists, and drug development professionals. We will dissect two primary synthetic strategies: a classical, multi-step route commencing from the commodity chemical 4-nitrotoluene, and a modern, more direct approach leveraging advanced fluorosulfonylation methods. Each step is detailed with mechanistic insights, field-proven protocols, and the critical rationale behind experimental choices, ensuring both scientific accuracy and practical applicability.

Chapter 1: The Sulfonyl Fluoride Moiety: A Privileged Functional Group

The re-emergence of covalent inhibitors in drug discovery has cast a spotlight on electrophilic functional groups, or "warheads," that can form stable bonds with specific amino acid residues in target proteins. Among these, the sulfonyl fluoride (-SO₂F) group has garnered substantial attention. Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit a unique balance of stability and reactivity. They are generally stable to aqueous conditions but can be selectively activated within a protein's binding site to react with nucleophilic residues like serine, threonine, tyrosine, or lysine.[1]

This tunable reactivity is the cornerstone of SuFEx chemistry, a concept introduced by Sharpless and coworkers, which has become a powerful tool for creating reliable molecular connections in complex biological environments.[1] Consequently, the ability to efficiently synthesize molecules like 5-cyano-2-methylbenzenesulfonyl fluoride, which can serve as building blocks for more complex drug candidates, is a critical capability in modern pharmaceutical research.

Chapter 2: Strategic Synthesis Planning: A Retrosynthetic Analysis

The synthesis of a multifunctional aromatic compound like 5-cyano-2-methylbenzenesulfonyl fluoride requires careful strategic planning. The relative positions of the methyl, cyano, and sulfonyl fluoride groups dictate the sequence of reactions. A retrosynthetic analysis reveals two primary logical pathways.

Retrosynthetic Pathway A: The Classical Approach

This pathway builds the molecule sequentially from a simple, commercially available starting material, 4-nitrotoluene. The strategy relies on a series of well-established, robust chemical transformations. The core idea is to first establish the sulfonyl group, convert it to the desired sulfonyl fluoride, and then transform the nitro group into the target cyano group.

Caption: Retrosynthetic analysis of the classical pathway (A).

Retrosynthetic Pathway B: The Modern Approach

This alternative route capitalizes on recent advances in synthetic methodology, specifically the direct conversion of an amino group to a sulfonyl fluoride. This pathway could significantly shorten the synthesis if a suitable aniline precursor, such as 3-amino-4-methylbenzonitrile, is accessible.

Caption: Retrosynthetic analysis of the modern pathway (B).

This guide will first provide a detailed walkthrough of the more traditional and universally applicable Pathway A , followed by an exposition of the more elegant and efficient Pathway B .

Chapter 3: Synthetic Route I: A Multi-Step Classical Approach

This robust, five-step synthesis begins with the sulfonation of 4-nitrotoluene. Each subsequent step is a canonical transformation, offering high reliability and scalability.

Step 1: Sulfonation of 4-Nitrotoluene

The initial step involves the electrophilic aromatic substitution of 4-nitrotoluene to introduce a sulfonic acid group. The directing effects of the methyl (ortho-, para-directing) and nitro (meta-directing) groups synergize to strongly favor substitution at the C2 position, ortho to the methyl group and meta to the nitro group.

Causality: The use of fuming sulfuric acid (oleum), a solution of sulfur trioxide (SO₃) in sulfuric acid, is critical. SO₃ is a potent electrophile required to sulfonate the deactivated aromatic ring, which is electron-poor due to the presence of the strong electron-withdrawing nitro group.[2]

Experimental Protocol: Synthesis of 2-Methyl-5-nitrobenzenesulfonic acid [2]

-

To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, carefully add 300 mL of oleum (25% SO₃).

-

While maintaining the temperature at 70°C, slowly add 100 g of 4-nitrotoluene. The reaction is exothermic and the temperature may rise to 100-110°C. Careful control is necessary to prevent charring.

-

After the addition is complete, heat the mixture at 110-115°C for approximately 30-60 minutes, or until a sample of the reaction mixture is fully soluble in water, indicating the consumption of the starting material.

-

Cool the reaction mixture and carefully pour it onto 500 g of crushed ice with vigorous stirring.

-

The product, 2-methyl-5-nitrobenzenesulfonic acid, can be isolated as its sodium salt by saturating the aqueous solution with sodium chloride, followed by filtration.

| Parameter | Value | Reference |

| Starting Material | 4-Nitrotoluene | [2] |

| Reagent | Oleum (25% SO₃) | [2] |

| Temperature | 110-115°C | [2] |

| Typical Yield | High, often used directly | [3] |

Step 2 & 3: Conversion to 2-Methyl-5-nitrobenzenesulfonyl Fluoride

This two-part transformation first converts the sulfonic acid into a more reactive sulfonyl chloride, which is then subjected to a halogen exchange reaction to yield the target sulfonyl fluoride.

Causality: The conversion to the sulfonyl chloride is typically achieved with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The subsequent fluorination uses a fluoride salt, such as potassium fluoride (KF), often with a phase-transfer catalyst to enhance solubility and reactivity.[4]

Experimental Protocol: Synthesis of 2-Methyl-5-nitrobenzenesulfonyl Fluoride

-

Chlorination: The crude 2-methyl-5-nitrobenzenesulfonic acid is treated with a stoichiometric excess of PCl₅ or SOCl₂. The reaction is typically heated to drive it to completion. After the reaction, the excess chlorinating agent is removed under reduced pressure.

-

Fluorination: The resulting crude 2-methyl-5-nitrobenzenesulfonyl chloride is dissolved in a suitable solvent like acetonitrile. An excess of potassium fluoride and a catalytic amount of a crown ether (e.g., 18-crown-6) are added. The mixture is heated at reflux until the conversion is complete (monitored by TLC or GC-MS).[4]

-

Work-up: The reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is evaporated. The crude product is then purified, typically by recrystallization or column chromatography.

Step 4: Selective Reduction of the Nitro Group

The selective reduction of the nitro group to an amine in the presence of the sulfonyl fluoride is a critical step. The sulfonyl fluoride moiety is generally stable under many reducing conditions.

Causality: Catalytic hydrogenation (e.g., H₂ over Pd/C) is a clean and effective method. However, chemical reduction using metals in acidic media, such as tin(II) chloride (SnCl₂) in ethanol or ethyl acetate, is particularly advantageous as it shows excellent chemoselectivity, leaving other reducible groups like nitriles or esters unaffected.[5][6] This method is robust and avoids the need for high-pressure hydrogenation equipment.

Experimental Protocol: Synthesis of 5-Amino-2-methylbenzenesulfonyl fluoride [6]

-

Dissolve 2-methyl-5-nitrobenzenesulfonyl fluoride (1.0 eq) in absolute ethanol (or ethyl acetate) in a round-bottom flask.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution.

-

Heat the mixture at 70°C under a nitrogen atmosphere for 1-2 hours, monitoring the reaction by TLC.

-

Upon completion, cool the solution and pour it into ice water.

-

Basify the mixture to a pH of 7-8 with a 5% aqueous sodium bicarbonate solution to precipitate tin salts and deprotonate the ammonium salt.[7][8]

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under vacuum to yield the desired amine.

| Parameter | Value | Reference |

| Starting Material | 2-Methyl-5-nitrobenzenesulfonyl fluoride | [6] |

| Reagent | SnCl₂·2H₂O | [6] |

| Solvent | Absolute Ethanol | [6] |

| Temperature | 70°C | [6] |

| Typical Yield | >85% | [6] |

Step 5: Sandmeyer Cyanation

The final step is the conversion of the aromatic amine to a nitrile via the Sandmeyer reaction. This reaction proceeds through a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[9][10]

Causality: The reaction is a two-part, one-pot process. First, the amine is converted to a diazonium salt at low temperatures (0-5°C) using sodium nitrite in a strong acid (e.g., HBF₄ or HCl). The use of tetrafluoroboric acid allows for the isolation of a more stable diazonium tetrafluoroborate salt if desired.[10] Second, this intermediate is treated with a solution of copper(I) cyanide, which catalyzes the displacement of the diazonio group (-N₂⁺) with a cyano group (-CN).[9]

Experimental Protocol: Synthesis of 5-Cyano-2-methylbenzenesulfonyl fluoride [9]

-

Diazotization: Suspend 5-amino-2-methylbenzenesulfonyl fluoride (1.0 eq) in an aqueous solution of HBF₄ (48%) at 0°C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (N₂ gas evolution) will be observed.

-

Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60°C) for 1 hour to ensure complete reaction.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography on silica gel.

Chapter 4: Synthetic Route II: A Modern Approach via Direct Fluorosulfonylation

For research and drug development professionals, efficiency and novelty are paramount. Recent advancements have enabled the direct conversion of aromatic amines to sulfonyl fluorides, bypassing several steps of the classical route.[1][11] This modern Sandmeyer-type reaction offers a powerful alternative.

Mechanism & Causality: This transformation proceeds via a radical mechanism. The aniline (3-amino-4-methylbenzonitrile) is first converted in situ to its diazonium salt. A single-electron transfer, which can be initiated without a copper catalyst, generates an aryl radical. This radical is then trapped by a sulfur dioxide surrogate (like Na₂S₂O₅), forming an arylsulfonyl radical. A subsequent fluorine atom transfer from a fluorine source like Selectfluor® yields the final sulfonyl fluoride product.[1]

Caption: Workflow for the modern, one-pot fluorosulfonylation.

Experimental Protocol: One-Pot Synthesis from 3-Amino-4-methylbenzonitrile [1]

-

To a solution of 3-amino-4-methylbenzonitrile (1.0 eq) in a mixture of acetonitrile and water, add concentrated HCl at 0°C.

-

Add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature at 0-5°C. Stir for 30 minutes for in situ diazotization.

-

To this mixture, add sodium metabisulfite (Na₂S₂O₅, 2.0 eq) and Selectfluor® (1.5 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Upon completion, quench the reaction with water and extract with ethyl acetate.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over Na₂SO₄, and concentrated.

-

The crude product is purified by flash column chromatography to afford 5-cyano-2-methylbenzenesulfonyl fluoride.

| Parameter | Value | Reference |

| Starting Material | 3-Amino-4-methylbenzonitrile | [1] |

| Key Reagents | NaNO₂, Na₂S₂O₅, Selectfluor® | [1] |

| Conditions | 0°C to Room Temp, Copper-free | [1][11] |

| Advantages | One-pot, mild conditions, high functional group tolerance | [12][13] |

Chapter 5: Characterization and Quality Control

Regardless of the synthetic route, rigorous analytical characterization is essential to confirm the identity and purity of the final compound, 5-cyano-2-methylbenzenesulfonyl fluoride (C₈H₆FNO₂S, MW: 199.20 g/mol ).[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the molecular structure. The ¹H NMR will show characteristic signals for the aromatic protons and the methyl group. ¹⁹F NMR will show a singlet corresponding to the -SO₂F group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compound, which should typically be >95% for use in research and drug development applications.

References

-

Zhong, T., Pang, M.-K., Chen, Z.-D., Zhang, B., Weng, J., & Lu, G. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Organic Letters, 22(8), 2941–2945. [Link]

-

Zhong, T., Pang, M.-K., Chen, Z.-D., et al. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Organic Letters, 22(8), 2941-2945*. [Link]

-

ACS Publications. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Organic Letters. [Link]

-

College of St. Benedict & St. John's University. Aromatic Side Chain Reduction: Nitro. Chemistry LibreTexts. [Link]

-

Request PDF. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Organic Letters, 22(8). [Link]

-

Mossine, A. V., Brooks, A. F., et al. (2022). Robust Sandmeyer-type [11C]Cyanation of (Hetero)ArylDiazonium Salts. Journal of Nuclear Medicine, 63(supplement 2), 1959. [Link]

-

Hosseini, S. A., & Ghavidel, M. (2018). Convenient Cyanation of Diazonium Tetrafluoroborate Salt Toward Firefly Luciferin Precursors. Polycyclic Aromatic Compounds, 40(4), 1034-1043. [Link]

-

Iqbal, N., & Al-Masoudi, N. A. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(46), 28668-28687. [Link]

-

Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

-

The Chemistry Translator. (2014). organic chemistry reaction #13 - reduction of nitro group to amine. YouTube. [Link]

-

Chemistry Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile? [Link]

-

Taylor & Francis Online. Cyanation – Knowledge and References. [Link]

-

Sen, S., & Ghorai, P. (2022). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Organic Letters, 24(32), 5969–5974. [Link]

-

Taylor & Francis Online. (2018). Convenient Cyanation of Diazonium Tetrafluoroborate Salt Toward Firefly Luciferin Precursors. [Link]

-

PrepChem.com. Preparation of 2-methyl-5-nitrobenzene-1-sulfonic acid. [Link]

-

Organic Chemistry Portal. Diazotisation. [Link]

-

MDPI. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 26(14), 4153. [Link]

-

PubChem. 5-Cyano-2-methylbenzene-1-sulfonyl chloride. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. prepchem.com [prepchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. echemi.com [echemi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]

- 8. youtube.com [youtube.com]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. chemscene.com [chemscene.com]

5-Cyano-2-methylbenzenesulfonyl fluoride: A Next-Generation SuFEx Hub for Covalent Drug Discovery

Executive Summary

In the realm of covalent ligand discovery, balancing electrophilic reactivity with physiological stability remains a paramount challenge. The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, pioneered by Nobel Laureate K. Barry Sharpless[1], has provided a robust solution. Among the most versatile building blocks in this new paradigm is 5-Cyano-2-methylbenzenesulfonyl fluoride (CAS 1046271-42-4)[2].

As an Application Scientist, I have designed this technical whitepaper to move beyond basic data sheets. Here, we will dissect the structural causality of this molecule, explore the mechanics of its reactivity, and provide self-validating experimental workflows for integrating this SuFEx hub into advanced chemical biology and drug development pipelines.

Physicochemical Profiling & Structural Rationale

To effectively deploy 5-Cyano-2-methylbenzenesulfonyl fluoride, one must understand the causality behind its specific structural modifications. It is not merely a reactive warhead; it is a finely tuned electrophilic system designed for high-fidelity bioconjugation.

Quantitative Data Summary

| Property | Value |

| Compound Name | 5-Cyano-2-methylbenzenesulfonyl fluoride[2] |

| CAS Number | 1046271-42-4[2] |

| Molecular Formula | C8H6FNO2S[2] |

| Molecular Weight | 199.20 g/mol [2] |

| SMILES String | N#CC1=CC=C(C(=C1)S(=O)(=O)F)C[2] |

| Key Functional Groups | Sulfonyl Fluoride (-SO2F), Nitrile (-CN)[2] |

| Storage Conditions | Sealed in dry, 2-8°C[2] |

Structural Causality & Design Logic

-

The Sulfonyl Fluoride (-SO2F) Warhead: Unlike traditional sulfonyl chlorides which are prone to rapid hydrolysis and homolytic cleavage, the S-F bond in sulfonyl fluorides is thermodynamically stable (homolytic bond dissociation energy ~90.5 kcal/mol)[3]. The cleavage is exclusively heterolytic, meaning it resists reduction in biological milieus (e.g., glutathione-rich environments) until activated by a specific protein microenvironment[3][4].

-

The ortho-Methyl Group: Positioned ortho to the -SO2F group, the methyl substituent provides critical steric shielding. This steric hindrance prevents non-specific aqueous hydrolysis and restricts the trajectory of incoming nucleophiles, thereby increasing the chemoselectivity for specific amino acid residues (such as Tyrosine, Lysine, or Histidine) within a target protein's binding pocket[3].

-

The meta-Cyano Group: The strongly electron-withdrawing nitrile group increases the electrophilicity of the S(VI) center via inductive effects, perfectly counterbalancing the steric deactivation of the ortho-methyl group. Furthermore, the -CN group serves as a bioorthogonal Raman probe (due to its distinct C≡N stretch in the cell-silent region of 2100–2200 cm⁻¹) or as a handle for downstream chemical derivatization.

The SuFEx Paradigm: Mechanistic Insights

SuFEx click chemistry relies on the unique properties of the S(VI)-F bond[1]. In the context of covalent drug discovery, 5-Cyano-2-methylbenzenesulfonyl fluoride acts as a "spring-loaded" electrophile. It remains entirely inert toward water and off-target biological nucleophiles under physiological conditions. However, when oriented correctly in the active site of a target protein, proton transfer microenvironments catalyze a rapid, irreversible covalent bonding event[1][4].

Mechanistic pathway of SuFEx-mediated covalent bioconjugation via heterolytic S-F cleavage.

Experimental Protocols: A Self-Validating System

Trustworthiness in chemical biology requires protocols that inherently validate their own success. The following workflows detail the application of 5-Cyano-2-methylbenzenesulfonyl fluoride, incorporating internal checkpoints to ensure data integrity.

Workflow A: Synthesis of a Covalent Inhibitor Library (Microplate Format)

This protocol utilizes the SuFEx click reaction to couple the sulfonyl fluoride hub with diverse amine or phenol fragments to build targeted screening libraries[5].

-

Reagent Preparation: Dissolve 5-Cyano-2-methylbenzenesulfonyl fluoride in anhydrous DMSO to a stock concentration of 100 mM. Critical logic: Ensure the reagent is stored at 2-8°C in a desiccator to maintain the absolute integrity of the S-F bond prior to use[2].

-

Reaction Setup: In a 96-well polypropylene plate, dispense 10 µL of the sulfonyl fluoride stock (1 µmol) into each well.

-

Nucleophile Addition: Add 1.2 µmol of diverse amine or phenol building blocks (dissolved in 10 µL DMSO) to the respective wells.

-

Catalysis: For phenol nucleophiles, add 1 µL of a 20 mol% solution of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the fluoride exchange[6]. For aliphatic amines, standard basic conditions (e.g., DIPEA) are sufficient.

-

Incubation: Seal the plate and incubate at room temperature for 12 hours. The thermodynamic stability of the sulfonyl fluoride ensures no thermal decomposition occurs during this extended period[3].

-

Self-Validation Step: Analyze a 1 µL aliquot from selected control wells via LC-MS. The exclusive reaction at the sulfur center chemoselectively produces sulfonylation products without side reactions[4]. The complete disappearance of the m/z 199.2 [M+H]+ peak[2] and the appearance of the expected adduct mass confirms successful SuFEx conversion.

Workflow B: Activity-Based Protein Profiling (ABPP)

By leveraging the nitrile group, this compound can be used to profile protein targets in live cells.

-

Live Cell Incubation: Treat live cells (e.g., HeLa) with 10 µM of the synthesized covalent probe for 4 hours. Causality: The probe's resistance to reduction allows it to survive the GSH-rich intracellular environment without premature degradation[3].

-

Lysis & Extraction: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease inhibitors.

-

Orthogonal Detection: The intact cyano group (-CN) allows for direct imaging using Stimulated Raman Scattering (SRS) microscopy targeting the ~2200 cm⁻¹ frequency. Alternatively, convert the nitrile into a tetrazole via a [3+2] cycloaddition with an azide-fluorophore for fluorescence scanning.

-

Proteomic Analysis: Perform trypsin digestion and analyze via high-resolution LC-MS/MS to identify the specific Tyrosine or Lysine residues modified by the SuFEx warhead.

Experimental workflow for Activity-Based Protein Profiling utilizing the dual-functional SuFEx probe.

Conclusion

The integration of 5-Cyano-2-methylbenzenesulfonyl fluoride into chemical biology workflows exemplifies the power of modern click chemistry. By leveraging the extreme thermodynamic stability of the S-F bond[3] combined with the orthogonal utility of the cyano group, researchers can design highly selective, cell-permeable covalent modifiers. As demonstrated by foundational SuFEx research[1][5], such specialized hubs are not just reagents; they are the architectural foundations for the next generation of targeted therapeutics and diagnostic profiling tools.

References

1.2[2] 2. 1[1] 3.3[3] 4.5[5] 5. 4[4]

Sources

- 1. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]

- 2. chemscene.com [chemscene.com]

- 3. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]

- 4. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]

- 5. Sulfur(VI) Fluoride Exchange (SuFEx): new developments and biological applications - Karl Sharpless [grantome.com]

- 6. researchgate.net [researchgate.net]

Technical Whitepaper: Spectroscopic Validation of 5-Cyano-2-methylbenzenesulfonyl Fluoride

The following technical guide details the spectroscopic characterization and validation of 5-Cyano-2-methylbenzenesulfonyl fluoride (CAS: 1046271-42-4). This document is structured to serve as a primary reference for researchers utilizing this compound as a "warhead" in Sulfur-Fluoride Exchange (SuFEx) click chemistry and medicinal chemistry campaigns.

Executive Summary & Compound Profile

5-Cyano-2-methylbenzenesulfonyl fluoride is a specialized aryl sulfonyl fluoride reagent used primarily as a latent electrophile in chemical biology and drug discovery. Unlike its sulfonyl chloride precursors, this compound exhibits high hydrolytic stability while retaining specific reactivity toward nucleophilic amino acid residues (e.g., Tyrosine, Lysine) under SuFEx conditions.

The validation of this compound relies on three distinct spectroscopic pillars:

- F NMR: The definitive " go/no-go " purity check.

- H NMR: Structural confirmation of the trisubstituted benzene core.

-

HRMS: Verification of the molecular formula and fragmentation stability.

Compound Identity

| Parameter | Detail |

| IUPAC Name | 5-Cyano-2-methylbenzenesulfonyl fluoride |

| CAS Registry Number | 1046271-42-4 |

| Molecular Formula | |

| Molecular Weight | 199.20 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in |

Synthesis & Validation Workflow

The generation of high-purity sulfonyl fluoride warheads typically proceeds via the fluorination of the corresponding sulfonyl chloride. The following workflow illustrates the critical control points for synthesis and validation.

Figure 1: Synthesis and Quality Control Workflow. The transition from chloride to fluoride is monitored via the appearance of a diagnostic fluorine signal and the preservation of the aromatic substitution pattern.

Spectroscopic Data & Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (

1.

F NMR (The "Gold Standard" Check)

The sulfonyl fluoride group (

| Signal ( | Multiplicity | Integration | Assignment | Interpretation |

| +64.0 to +66.0 | Singlet (s) | 1F | Diagnostic. A sharp singlet in this region confirms the formation of the S-F bond. Absence of peaks at +50-55 ppm rules out sulfonyl difluoride impurities. |

2.

H NMR (Structural Confirmation)

The 1,2,5-substitution pattern creates a distinct aromatic signature. The presence of the electron-withdrawing cyano (

| Shift ( | Multiplicity | #H | Assignment | Mechanistic Insight | |

| 8.35 - 8.45 | Doublet (d) | ~1.5 | 1H | H6 (Ar-H) | Most Deshielded. Located ortho to the strongly EWG |

| 7.75 - 7.85 | dd or d | ~8.0, 1.5 | 1H | H4 (Ar-H) | Meta-Deshielded. Para to the |

| 7.45 - 7.55 | Doublet (d) | ~8.0 | 1H | H3 (Ar-H) | Shielded. Ortho to the electron-donating Methyl group. This is the most upfield aromatic proton. |

| 2.70 - 2.80 | Singlet (s) | - | 3H | -CH3 | Benzylic Methyl. Deshielded relative to toluene (~2.3 ppm) due to the ortho- |

3.

C NMR (Functional Group Verification)

Key diagnostic carbons to look for in the

-

Carbonyl/Nitrile Region (~116-118 ppm): Characteristic signal for the

group. -

C-F Coupling: The carbon directly attached to the sulfonyl group (C1) will appear as a doublet due to C-F coupling (

Hz).

B. Infrared (IR) Spectroscopy

IR is particularly useful for verifying the presence of the nitrile and sulfonyl moieties in the solid state (ATR-FTIR).

| Wavenumber ( | Vibration Mode | Functional Group | Notes |

| 2230 - 2240 | Stretching ( | Sharp, medium intensity. Diagnostic for the 5-cyano substitution. | |

| 1405 - 1420 | Asym. Stretch | Strong band. | |

| 1190 - 1210 | Sym. Stretch | Strong band. | |

| ~780 - 800 | Stretching ( | Often overlaps with aromatic C-H out-of-plane bends, but intensity changes relative to the chloride precursor. |

C. Mass Spectrometry (MS)

Sulfonyl fluorides often show distinct fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) using ESI (positive or negative) or EI is recommended.

-

Ionization Mode: ESI (+) or EI.

-

Molecular Ion:

-

Base Peak: Often involves the loss of the sulfonyl fluoride group or the fluorine atom.

Figure 2: Predicted Fragmentation Pathway. The stability of the S-F bond is high, but high-energy collisions will cleave the sulfonyl moiety.

Experimental Protocol: Preparation for Analysis

To ensure data integrity equivalent to the values above, follow this preparation protocol.

Protocol 1: NMR Sample Preparation

Objective: Eliminate concentration effects and solvent suppression artifacts.

-

Massing: Weigh 10-15 mg of 5-Cyano-2-methylbenzenesulfonyl fluoride into a clean vial.

-

Solvation: Add 0.6 mL of high-purity

(99.8% D).-

Note: If the sample is cloudy, filter through a small plug of glass wool directly into the NMR tube. Particulates cause line broadening.

-

-

Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal referencing (

-

Acquisition:

-

Run

(un-decoupled) first to check purity. -

Run

with at least 16 scans for clear aromatic coupling resolution.

-

Protocol 2: Stability Validation (SuFEx Readiness)

Before using in protein labeling, validate the warhead's integrity:

-

Dissolve 5 mg in 0.5 mL DMSO-

. -

Add 0.1 mL

. -

Monitor

NMR at t=0 and t=24h. -

Pass Criteria:

retention of the signal at +65 ppm. (Hydrolysis would yield the sulfonic acid and free fluoride ion at ~ -120 ppm).

References

-

SuFEx Foundation: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

-

Synthesis of Aryl Sulfonyl Fluorides: Davies, J. J., et al. (2018). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Royal Society of Chemistry Advances, 8, 2662-2670. [Link]

-

Compound Registry (Precursor): National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16794335, 5-Cyano-2-methylbenzenesulfonyl chloride.[1] [Link]

Sources

Reactivity profile of 5-Cyano-2-methylbenzenesulfonyl fluoride

An In-Depth Technical Guide to the Reactivity Profile of 5-Cyano-2-methylbenzenesulfonyl Fluoride

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 5-Cyano-2-methylbenzenesulfonyl fluoride, a substituted aryl sulfonyl fluoride of significant interest in modern chemical biology and drug discovery. The document elucidates the foundational principles governing its stability and reactivity, contextualized within the broader framework of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. We explore its interactions with biological nucleophiles, the influence of its unique substitution pattern on reactivity, and its applications as a covalent probe and inhibitor. Detailed, field-tested protocols for assessing covalent modification and performing SuFEx click reactions are provided, alongside essential handling and safety information. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this versatile chemical tool.

Introduction: The Rise of a Privileged Covalent Warhead

The field of drug discovery has witnessed a renaissance in the development of targeted covalent inhibitors (TCIs), which offer distinct advantages in potency and duration of action over their non-covalent counterparts.[1] Within the arsenal of electrophilic "warheads" used to achieve covalent modification, aryl sulfonyl fluorides (SFs) have emerged as a privileged class.[2] These compounds possess a finely tuned balance of stability in aqueous biological environments and latent reactivity, which can be unmasked within the specific microenvironment of a protein binding pocket.[3]

The foundation of their utility lies in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry , a concept introduced by Prof. K. Barry Sharpless and recognized as a second-generation click reaction.[4][5] SuFEx reactions are characterized by their efficiency, biocompatibility, and the formation of exceptionally stable sulfonate or sulfonamide linkages.[6][7]

5-Cyano-2-methylbenzenesulfonyl fluoride (CAS 1046271-42-4) is a particularly noteworthy example of this class. Its aromatic ring is strategically functionalized with two opposing groups:

-

An electron-withdrawing nitrile (cyano) group at the 5-position (para to the sulfonyl fluoride), which enhances the electrophilicity of the sulfur center.

-

An electron-donating methyl group at the 2-position (ortho to the sulfonyl fluoride), which can modulate reactivity and selectivity through electronic and steric effects.[8]

This unique substitution pattern makes it a highly valuable tool for probing biological systems and constructing complex molecular architectures.

Physicochemical and Handling Characteristics

A thorough understanding of the fundamental properties of 5-Cyano-2-methylbenzenesulfonyl fluoride is critical for its effective and safe use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 1046271-42-4 | [9] |

| Molecular Formula | C₈H₆FNO₂S | [9] |

| Molecular Weight | 199.21 g/mol | |

| Appearance | White to yellow powder or crystals | |

| Storage | Sealed in a dry, inert atmosphere at 2-8°C | [9] |

| Solubility | Soluble in organic solvents such as DMSO and DMF | [10] |

Safety and Handling:

While generally more stable than the corresponding sulfonyl chlorides, 5-Cyano-2-methylbenzenesulfonyl fluoride is a reactive electrophile and must be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[11] Work should be conducted in a well-ventilated chemical fume hood.[12]

-

Hazards: The compound is harmful if swallowed and causes severe skin and eye irritation. Avoid inhalation of dust and direct contact with skin and eyes.[13]

-

Storage and Stability: Store in a tightly sealed container in a cool, dry place away from moisture, as sulfonyl halides can react with water.[14]

Core Reactivity Profile: A Tale of Tuned Electrophilicity

The reactivity of 5-Cyano-2-methylbenzenesulfonyl fluoride is governed by the unique nature of the sulfur(VI)-fluoride bond and the electronic landscape of the aromatic ring.

The Sulfonyl Fluoride Moiety: Stable yet Poised for Reaction

The S-F bond in sulfonyl fluorides is thermodynamically stable and largely resistant to hydrolysis under typical physiological conditions (pH 7.4).[7] This contrasts sharply with sulfonyl chlorides, which are far more susceptible to rapid hydrolysis.[14] This inherent stability prevents indiscriminate off-target reactions, a critical feature for tools used in complex biological systems.

However, this stability is not inertness. The sulfur atom is highly electrophilic and poised for nucleophilic attack. This "spring-loaded" reactivity is unleashed when the molecule encounters a suitably positioned nucleophile, often within the confined and activating environment of an enzyme's active site.[3]

Reactivity with Biological Nucleophiles

A key advantage of sulfonyl fluorides over other covalent warheads is their broad targeting scope. While classic inhibitors like PMSF are known to target serine, the SuFEx warhead can engage a wider array of nucleophilic amino acid residues.[2] The reaction proceeds via a nucleophilic substitution at the sulfur center, displacing the fluoride ion and forming a stable covalent sulfonate or sulfonamide bond.

This includes:

-

Lysine (ε-amino group)

-

Tyrosine (phenolic hydroxyl group)

-

Serine (hydroxyl group)

-

Threonine (hydroxyl group)

The Influence of Aromatic Substitution

The specific reactivity of 5-Cyano-2-methylbenzenesulfonyl fluoride is modulated by its substituents:

-

Activating Effect of the Cyano Group: The strongly electron-withdrawing cyano group at the para-position significantly increases the electrophilicity of the sulfur atom. This is achieved through resonance and inductive effects, which pull electron density away from the sulfonyl group, making it more susceptible to attack by nucleophiles. This generally translates to a higher reaction rate compared to an unsubstituted benzenesulfonyl fluoride.

-

Modulating Effect of the Methyl Group: The ortho-methyl group has a dual influence. Its electron-donating nature slightly counteracts the activating effect of the cyano group. More importantly, its steric bulk can influence the orientation of the molecule within a binding pocket, potentially leading to enhanced selectivity for specific protein targets. Studies on substituted benzenesulfonyl fluorides have shown that such steric and electronic tuning is crucial for achieving desired stability and reactivity profiles.[8]

Caption: A generalized synthetic workflow for sulfonyl fluorides.

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems to guide researchers in utilizing and characterizing the reactivity of 5-Cyano-2-methylbenzenesulfonyl fluoride.

Protocol 1: Assessing Covalent Modification of a Model Peptide by LC-MS

This protocol describes a method to confirm the covalent modification of a peptide containing a nucleophilic residue (e.g., lysine). The validation is the mass shift observed in the LC-MS analysis.

Materials:

-

5-Cyano-2-methylbenzenesulfonyl fluoride

-

Model peptide with a lysine residue (e.g., Ac-Gly-Lys-Gly-NH₂)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN) and Dimethyl sulfoxide (DMSO)

-

LC-MS system

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 5-Cyano-2-methylbenzenesulfonyl fluoride in DMSO. Prepare a 1 mM stock solution of the model peptide in deionized water.

-

Reaction Setup: In a microcentrifuge tube, combine 50 µL of PBS (pH 7.4), 5 µL of the 1 mM peptide stock solution, and 5 µL of the 10 mM sulfonyl fluoride stock solution (final concentrations: ~0.08 mM peptide, ~0.8 mM sulfonyl fluoride).

-

Incubation: Incubate the reaction mixture at 37°C for 4 hours. A control reaction should be run in parallel without the sulfonyl fluoride.

-

Quenching and Sample Preparation: Quench the reaction by adding 50 µL of 0.1% formic acid in water. The sample is now ready for LC-MS analysis.

-

LC-MS Analysis: Inject the sample onto the LC-MS. Monitor for the expected mass of the starting peptide and the mass of the covalent adduct.

-

Expected Mass Shift Calculation: The mass of the adducted moiety is the mass of 5-Cyano-2-methylbenzenesulfonyl fluoride (199.21) minus the mass of hydrogen fluoride (HF, 20.01), which equals +179.20 Da .

-

-

Validation: The appearance of a new peak with a mass corresponding to [Peptide Mass + 179.20 Da] and a concomitant decrease in the starting peptide peak confirms successful covalent modification.

Caption: Workflow for peptide covalent modification experiment.

Protocol 2: SuFEx Click Reaction with a Phenolic Substrate

This protocol outlines a general procedure for the coupling of 5-Cyano-2-methylbenzenesulfonyl fluoride with a phenol, a cornerstone SuFEx reaction.

Materials:

-

5-Cyano-2-methylbenzenesulfonyl fluoride (1.0 eq)

-

A simple phenol, e.g., 4-methoxyphenol (1.1 eq)

-

Anhydrous solvent (e.g., Acetonitrile or THF)

-

Organic base/catalyst (e.g., DBU, 1.2 eq)

-

Thin-layer chromatography (TLC) plate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 5-Cyano-2-methylbenzenesulfonyl fluoride and the phenol.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Initiation: Add the organic base dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting sulfonyl fluoride spot has been consumed. The reaction may require gentle heating (e.g., 40-60°C) to proceed at a reasonable rate.

-

Work-up: Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired aryl sulfonate product.

-

Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion

5-Cyano-2-methylbenzenesulfonyl fluoride is more than just another chemical reagent; it is a precision tool for the modern life scientist and medicinal chemist. Its reactivity profile, characterized by a robust balance of stability and "clickable" electrophilicity, makes it exceptionally well-suited for applications ranging from targeted covalent inhibition to the modular synthesis of complex molecules. The strategic placement of electron-withdrawing and electron-donating groups on its aromatic core provides a unique electronic signature that can be exploited for enhanced reactivity and selectivity. By understanding the principles and protocols outlined in this guide, researchers can confidently and effectively deploy this powerful molecule to advance the frontiers of chemical biology and drug discovery.

References

- Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads. (2026). ChemBioChem.

- Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery. (2024). Department of Chemistry, University of Missouri.

- Accelerated SuFEx Click Chemistry For Modular Synthesis. PMC, NIH.

- Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors. (2024). JACS Au.

- Sulfur Fluoride Exchange (SuFEx). Monash University.

- Agnostic Screening of Sulfonyl Fluoride Fragments to Generate Selective Covalent Inhibitors. (2019). Proc. Natl. Acad. Sci. U.S.A..

- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.

- Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. PMC, NIH.

- Sulfonyl fluorides as privileged warheads in chemical biology. (2015). RSC Publishing.

- Sulfonyl fluoride SDS, 2699-79-8 Safety Data Sheets. ECHEMI.

- Material Safety Data Sheet - Sulfuryl chloride fluoride, distilled, 99%. (2005). Cole-Parmer.

- Common Name: SULFURYL FLUORIDE HAZARD SUMMARY. NJ.gov.

- ICSC 1402 - SULFURYL FLUORIDE. ILO and WHO.

- 5-Cyano-2-methylbenzenesulfonyl fluoride. ChemScene.

- SAFETY DATA SHEET - 5-Fluoro-2-methylbenzenesulfonyl chloride. Fisher Scientific.

- Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. The Royal Society of Chemistry.

- Facile Synthesis of Sulfonyl Fluorides from Sulfonic acids. Semantic Scholar.

- 5-cyano-2-methylbenzene-1-sulfonyl fluoride. Sigma-Aldrich.

- Phenylmethylsulfonyl fluoride Product Information. Cayman Chemical.

- Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. PMC, NIH.

- 5-Cyano-2-methylbenzenesulfonyl chloride. MilliporeSigma.

- 5-Cyano-2-methylbenzene-1-sulfonyl chloride. PubChem.

- Checking the Stability of 18F of 2-Methylbenzenesulfonyl Fluoride and 2,4,6-Trimethylbenzenesulfonyl Fluoride in Rat Serum and PBS. (2022). SSRN.

- 5-Amino-2-methylbenzene-1-sulfonyl fluoride. Sigma-Aldrich.

- Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. The Royal Society of Chemistry.

Sources

- 1. Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery | Department of Chemistry [chem.uga.edu]

- 5. research.monash.edu [research.monash.edu]

- 6. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]

- 8. papers.ssrn.com [papers.ssrn.com]

- 9. chemscene.com [chemscene.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. nj.gov [nj.gov]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]

Potential applications of 5-Cyano-2-methylbenzenesulfonyl fluoride in organic synthesis

[1]

Executive Summary

5-Cyano-2-methylbenzenesulfonyl fluoride (CAS: 1046271-42-4) represents a high-value "hub" scaffold in modern organic synthesis. Unlike traditional sulfonyl chlorides, which are moisture-sensitive and prone to indiscriminant reactivity, this sulfonyl fluoride derivative leverages the unique stability-reactivity profile of the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry paradigm.

This guide outlines the technical application of this molecule as a dual-functional building block. Its sulfonyl fluoride moiety acts as a latent electrophile for covalent tethering or library generation, while the nitrile group serves as an orthogonal handle for late-stage diversification (e.g., tetrazole formation or reduction). The presence of the ortho-methyl group provides crucial steric protection against premature hydrolysis, while the meta-cyano group electronically activates the sulfur center, enhancing its performance as a covalent warhead.

Chemical Profile & Reactivity Logic

| Property | Specification |

| CAS Number | 1046271-42-4 |

| Molecular Formula | C₈H₆FNO₂S |

| Molecular Weight | 199.20 g/mol |

| Core Motifs | Aryl Sulfonyl Fluoride (SuFEx handle), Nitrile (Masked amine/acid), Ortho-Methyl (Steric shield) |

| Storage | Sealed, Dry, 2-8°C (Hydrolysis resistant compared to -SO₂Cl) |

Structural Causality

-

The Fluoride Effect: The S-F bond is thermodynamically stable (bond energy ~130 kcal/mol) yet kinetically active toward specific nucleophiles (silyl ethers, amines) under catalysis. This allows the molecule to survive standard workups that would destroy the corresponding sulfonyl chloride.

-

Electronic Activation: The cyano group at the 5-position is a strong electron-withdrawing group (EWG). This decreases electron density at the sulfur center, making it more electrophilic than a standard toluene-sulfonyl fluoride. This is critical for covalent inhibition applications where rapid engagement with nucleophilic amino acid residues is required.

Core Application: SuFEx-Enabled Library Synthesis

The primary application of 5-Cyano-2-methylbenzenesulfonyl fluoride is the rapid construction of sulfonamide and sulfonate libraries. The SuFEx reaction is orthogonal to many standard organic transformations, allowing this scaffold to be introduced early in a synthetic sequence.

Mechanism of Action

The reaction proceeds via a concerted substitution at the S(VI) center, typically catalyzed by DBU (for amines) or BTMG/Silicon-based activators (for ethers).

Figure 1: The SuFEx activation pathway. The fluoride acts as a leaving group only upon specific activation, preventing side reactions.

Protocol 1: High-Yield Sulfonamide Coupling

Objective: Coupling CAS 1046271-42-4 with a secondary amine.

-

Preparation: Dissolve 5-Cyano-2-methylbenzenesulfonyl fluoride (1.0 equiv) and the target amine (1.1 equiv) in anhydrous Acetonitrile (MeCN).

-

Activation: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv) dropwise at room temperature.

-

Why DBU? It acts as a base to deprotonate the amine and potentially activates the sulfonyl fluoride via hypervalent silicon intermediates if silyl groups are present, or general base catalysis.

-

-

Monitoring: Stir at Room Temperature for 2-4 hours. Monitor by TLC/LC-MS. The -SO₂F peak (distinctive in ¹⁹F NMR around +65 ppm) will disappear.

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove DBU), brine, and dry over Na₂SO₄.

-

Validation: The nitrile peak (~2230 cm⁻¹) should remain unchanged in IR, confirming orthogonality.

Application: Covalent Protein Modification (Chemical Biology)

Aryl sulfonyl fluorides are privileged warheads for covalent inhibition. They specifically target Tyrosine, Serine, Lysine, or Histidine residues in protein binding pockets.

The "Goldilocks" Reactivity

The 5-cyano-2-methyl substitution pattern is specifically tuned for this application:

-

Too Reactive: A nitro-substituted sulfonyl fluoride might label indiscriminately (off-target toxicity).

-

Too Stable: A simple phenyl sulfonyl fluoride might not react within a biological timeframe.

-

Optimized: The 5-CN group provides enough activation for site-specific labeling of proximal nucleophiles without rapid hydrolysis in aqueous buffer.

Figure 2: Kinetic mechanism of covalent inhibition. The reaction is driven by the binding affinity placing the SO2F group near a residue.

Application: Late-Stage Nitrile Diversification

Once the sulfonyl fluoride has been reacted (e.g., to link two fragments), the remaining nitrile group serves as a "masked" functional group.

Protocol 2: [3+2] Cycloaddition to Tetrazoles

Tetrazoles are bioisosteres of carboxylic acids, offering improved metabolic stability and bioavailability.

-

Substrate: Use the Sulfonamide intermediate generated in Protocol 1.

-

Reagents: Sodium Azide (NaN₃, 1.5 equiv) and Zinc Bromide (ZnBr₂, 1.0 equiv) in water/isopropanol (1:1).

-

Safety Note: Avoid acidic conditions to prevent hydrazoic acid formation.

-

-

Conditions: Reflux at 80°C for 12 hours.

-

Mechanism: The nitrile undergoes a [3+2] cycloaddition with the azide anion, catalyzed by the Lewis acid (Zn²⁺).

-

Result: A sulfonamide-linked phenyl tetrazole, a common motif in angiotensin II receptor antagonists (sartans).

References

-

Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

-

Jones, L. H. (2018). "Sulfonyl fluorides as privileged warheads in chemical biology." MedChemComm. Link

-

Grimster, N. P., et al. (2013). "Aromatic Sulfonyl Fluorides as Kinetic Probes for Profiling Human Proteomes." Journal of the American Chemical Society. Link

-

ChemScene. "Product Data: 5-Cyano-2-methylbenzenesulfonyl fluoride (CAS 1046271-42-4)."[1] Link

An In-depth Technical Guide to 5-Cyano-2-methylbenzenesulfonyl Fluoride and its Analogs: Synthesis, Reactivity, and Applications in Covalent Probe Development

Introduction: The Rise of Sulfonyl Fluorides in Covalent Drug Discovery

In the landscape of modern chemical biology and drug discovery, the strategic use of covalent inhibitors and probes has witnessed a remarkable renaissance. Among the arsenal of electrophilic warheads, sulfonyl fluorides have emerged as a privileged class of reactive motifs. Their unique balance of stability in aqueous environments and context-dependent reactivity with a range of nucleophilic amino acid residues makes them powerful tools for interrogating complex biological systems.[1][2] Unlike traditional cysteine-targeting covalent modifiers, sulfonyl fluorides can engage with serine, threonine, lysine, tyrosine, and histidine residues, significantly expanding the scope of the "ligandable" proteome.[3] This guide provides an in-depth technical overview of 5-Cyano-2-methylbenzenesulfonyl fluoride and its analogs, focusing on their synthesis, reactivity profile, and application as covalent probes in cutting-edge research methodologies such as activity-based protein profiling (ABPP).

Chemical Properties and Synthesis of 5-Cyano-2-methylbenzenesulfonyl Fluoride and Its Analogs

5-Cyano-2-methylbenzenesulfonyl fluoride is an aromatic sulfonyl fluoride with the chemical formula C₈H₆FNO₂S and a molecular weight of 199.20 g/mol .[4][5] The presence of an electron-withdrawing cyano group and an electron-donating methyl group on the benzene ring is anticipated to modulate the reactivity of the sulfonyl fluoride warhead.

General Synthetic Protocol: From Arylsulfonyl Chloride to Arylsulfonyl Fluoride

The conversion of an arylsulfonyl chloride to an arylsulfonyl fluoride is typically achieved via a nucleophilic substitution reaction using a fluoride salt. Potassium bifluoride (KHF₂) is a commonly used and effective reagent for this transformation.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Cyano-2-methylbenzenesulfonyl chloride (1.0 eq).

-

Solvent and Reagent Addition: Add a suitable solvent such as acetonitrile or a mixture of acetonitrile and water. Add an excess of potassium bifluoride (KHF₂) (e.g., 3.0 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be removed by filtration. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 5-Cyano-2-methylbenzenesulfonyl fluoride.

-

Final Purification: The product can be further purified by column chromatography on silica gel to afford the pure 5-Cyano-2-methylbenzenesulfonyl fluoride.

This general protocol can be adapted for the synthesis of various analogs of 5-Cyano-2-methylbenzenesulfonyl fluoride by starting with the appropriately substituted arylsulfonyl chloride.

Reactivity and Mechanism of Action

The utility of 5-Cyano-2-methylbenzenesulfonyl fluoride and its analogs as covalent probes stems from the electrophilic nature of the sulfur atom in the sulfonyl fluoride group. This electrophilicity is further influenced by the electronic properties of the substituents on the aromatic ring. The electron-withdrawing cyano group in 5-Cyano-2-methylbenzenesulfonyl fluoride is expected to increase the electrophilicity of the sulfur atom, thereby enhancing its reactivity towards nucleophiles. Conversely, the electron-donating methyl group may slightly attenuate this effect.

The mechanism of covalent modification involves the nucleophilic attack of an amino acid side chain (e.g., the hydroxyl group of serine or tyrosine, or the amine group of lysine) on the sulfur atom of the sulfonyl fluoride. This results in the formation of a stable sulfonate ester or sulfonamide bond and the displacement of the fluoride ion.[6]

Caption: Mechanism of covalent protein modification by a sulfonyl fluoride.

Application in Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to identify and characterize active enzymes in complex biological systems.[6] ABPP utilizes chemical probes that covalently label the active site of enzymes in an activity-dependent manner. Sulfonyl fluoride-based probes, including analogs of 5-Cyano-2-methylbenzenesulfonyl fluoride, are well-suited for ABPP due to their broad reactivity with various enzyme classes, including serine hydrolases and kinases.[7][8]

An ABPP probe based on the 5-Cyano-2-methylbenzenesulfonyl fluoride scaffold would typically incorporate a reporter tag, such as a fluorophore for imaging or a biotin tag for enrichment and mass spectrometry-based identification, or a bioorthogonal handle like an alkyne or azide for subsequent ligation to a reporter tag.

Generalized ABPP Workflow using a Sulfonyl Fluoride Probe

The following diagram illustrates a typical workflow for an ABPP experiment using an alkyne-tagged sulfonyl fluoride probe to identify protein targets in a cell lysate.

Caption: A generalized workflow for activity-based protein profiling (ABPP).

Analogs of 5-Cyano-2-methylbenzenesulfonyl Fluoride in Research

While specific applications of 5-Cyano-2-methylbenzenesulfonyl fluoride are not extensively documented, research on its close analogs provides valuable insights into its potential uses. For instance, 4-cyanobenzenesulfonyl fluoride has been utilized as an inhibitor to study the active sites of proteases like subtilisin and trypsin through spectroscopic and crystallographic methods.[9] The cyano group in this analog serves as a useful vibrational reporter.

The strategic placement of substituents on the phenyl ring of benzenesulfonyl fluorides allows for the fine-tuning of their reactivity and selectivity. The table below summarizes the expected influence of different substituents on the properties of the sulfonyl fluoride probe.

| Substituent | Position | Expected Effect on Reactivity | Rationale |

| -CN (Cyano) | para, meta | Increase | Strong electron-withdrawing group, increases the electrophilicity of the sulfur atom. |

| -CH₃ (Methyl) | ortho, para | Decrease | Electron-donating group, decreases the electrophilicity of the sulfur atom. |

| -NO₂ (Nitro) | para, meta | Strong Increase | Very strong electron-withdrawing group. |

| -OCH₃ (Methoxy) | ortho, para | Decrease | Electron-donating group. |

| -Cl, -Br, -F (Halogens) | Any | Increase | Electron-withdrawing through induction. |

Conclusion and Future Perspectives

5-Cyano-2-methylbenzenesulfonyl fluoride and its analogs represent a versatile and powerful class of chemical tools for the study of protein function and the development of novel covalent therapeutics. Their ability to target a broad range of nucleophilic amino acids opens up new avenues for probing the proteome and developing inhibitors for challenging drug targets. The continued development of novel synthetic routes to access diverse analogs, coupled with advanced proteomic platforms, will undoubtedly lead to new discoveries in chemical biology and drug discovery. Future research will likely focus on the development of highly selective sulfonyl fluoride-based probes for specific protein targets and the application of these tools to understand complex disease pathologies.

References

-

Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. (URL: [Link])

-

Activity-based protein profiling: A graphical review. (URL: [Link])

-

Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads. (URL: [Link])

-

Development of Covalent Inhibitors for Bacterial Histidine Kinases. (URL: [Link])

-

Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads. (URL: [Link])

-

Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. (URL: [Link])

-

Structure of the inhibitor, 4‐cyanobenzenesulfonyl fluoride (1) and potassium 4‐cyanobenzenesulfonate (2). (URL: [Link])

-

Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. (URL: [Link])

-

Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. (URL: [Link])

-

"Activity-based Protein Profiling" in. (URL: [Link])

-

Activity-based proteasome profiling. (URL: [Link])

-

MSV000090778 - MassIVE Dataset Summary. (URL: [Link])

-

Profiling the proteome-wide selectivity of diverse electrophiles. (URL: [Link])

-

Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. (URL: [Link])

-

4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses Procedure. (URL: [Link])

-

Identification of the lysine and tyrosine peptides labeled by 5'-p-fluorosulfonylbenzoyladenosine in the NADH inhibitory site of glutamate dehydrogenase. (URL: [Link])

-

Profiling the proteome-wide selectivity of diverse electrophiles. (URL: [Link])

-

A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2. (URL: [Link])

-

5-Cyano-2-methylbenzene-1-sulfonyl chloride | C8H6ClNO2S | CID 16794335. (URL: [Link])

-

Profiling the proteome-wide selectivity of diverse electrophiles. (URL: [Link])

-

A Sulfur(VI) fluorides for targeting lysine, tyrosine,... (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. mdpi.com [mdpi.com]

- 5. chemscene.com [chemscene.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. uh-ir.tdl.org [uh-ir.tdl.org]

- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 9. researchgate.net [researchgate.net]

Advanced Safety and Handling Protocols for 5-Cyano-2-methylbenzenesulfonyl Fluoride

A Technical Whitepaper for Researchers and Drug Development Professionals

As a Senior Application Scientist, I approach the handling of reactive electrophiles not merely as a procedural checklist, but as an exercise in predictive chemical risk management. 5-Cyano-2-methylbenzenesulfonyl fluoride (CAS: 1046271-42-4) is a highly versatile, bifunctional building block increasingly utilized in Sulfur-Fluorine Exchange (SuFEx) click chemistry and targeted covalent inhibitor design 1.

To safely harness this compound, we must understand the causality behind its reactivity. This guide synthesizes the mechanistic behavior of the sulfonyl fluoride warhead with field-proven safety protocols, ensuring that your laboratory workflows are both highly efficient and intrinsically safe.

Mechanistic Profiling: Latent Reactivity vs. Intrinsic Stability

Unlike traditional sulfonyl chlorides, which rapidly and indiscriminately hydrolyze upon exposure to atmospheric moisture, 5-Cyano-2-methylbenzenesulfonyl fluoride exhibits exceptional thermodynamic and redox stability 2.

The Causality of Stability: The S(VI)–F bond is shielded by the high oxidation state of the sulfur center and the strong electronegativity of the fluorine atom. This creates a "latent" electrophile that remains completely inert to neutral water, reduction, and mild nucleophiles 3. The electrophilicity of the S–F bond is only unleashed when proximally activated by a specific Lewis base (e.g., DBU, BEMP) or a bifluoride salt, allowing the click reaction to proceed rapidly 3.

Quantitative & Qualitative Data Presentation

To contextualize the handling requirements, Table 1 compares the physical and reactive properties of the fluoride variant against its chloride counterpart.

Table 1: Comparative Analysis of Sulfonyl Halide Warheads

| Parameter | 5-Cyano-2-methylbenzenesulfonyl fluoride | 5-Cyano-2-methylbenzenesulfonyl chloride | Mechanistic Causality / Impact |

| Storage Conditions | Sealed, dry, 2–8°C 1 | Strictly anhydrous, -20°C | S-F bond resists ambient humidity; S-Cl bond degrades rapidly. |

| Hydrolytic Stability | High (Inert to neutral H₂O) | Low (Rapidly hydrolyzes) | Allows for aqueous biological assays and benchtop handling. |

| Reactivity Profile | Latent (Requires catalyst) | Spontaneous | Enables highly orthogonal, site-specific SuFEx click chemistry. |

| Primary Byproduct | Hydrogen Fluoride (HF) / F⁻ | Hydrogen Chloride (HCl) | Critical Safety Difference: HF requires specialized scavenging. |

Toxicological Causality & Hazard Mitigation

The primary safety concern when handling 5-Cyano-2-methylbenzenesulfonyl fluoride is not the intact molecule itself, but the byproducts generated during its activation.

Hazard 1: Hydrogen Fluoride (HF) Generation During a successful SuFEx reaction, or if forced to hydrolyze under extreme alkaline conditions, the displaced fluorine atom forms hydrogen fluoride (HF) or free fluoride ions 4. HF is profoundly toxic and corrosive. Inhalation can cause delayed pulmonary edema 1-2 days post-exposure 5. Dermal exposure leads to deep tissue necrosis because HF penetrates the skin and precipitates intracellular calcium (forming insoluble CaF₂), leading to systemic hypocalcemia and potential cardiac arrhythmias.

Hazard 2: The Cyano Group While the nitrile (cyano) group is covalently bound to the aromatic ring and stable under standard conditions, extreme thermal decomposition (e.g., laboratory fires) or reactions with highly concentrated strong acids can liberate hydrogen cyanide (HCN) gas.

Caption: SuFEx activation pathway and integrated fluoride hazard mitigation.

Self-Validating Experimental Protocols

To ensure absolute safety and reproducibility, every protocol must be a "self-validating system"—meaning the workflow includes built-in checks to verify safety at each critical juncture.

Protocol A: Safe Execution of a SuFEx Coupling Reaction

Objective: Couple 5-Cyano-2-methylbenzenesulfonyl fluoride with a primary amine while mitigating HF exposure.

-

Hardware Preparation & Validation:

-

Action: Assemble the reaction in a Teflon-coated or PTFE vessel.

-

Causality: Free HF generated during the reaction will etch standard borosilicate glass (reacting with SiO₂ to form volatile SiF₄), potentially causing structural failure of the flask 4.

-

Self-Validation: Suspend a moistened piece of pH paper inside the exhaust line of the Schlenk manifold. A rapid drop in pH indicates premature HF gas evolution.

-

-

Reagent Loading:

-

Action: Dissolve 5-Cyano-2-methylbenzenesulfonyl fluoride (1.0 eq) and the target amine (1.1 eq) in anhydrous acetonitrile.

-

-

In-Situ Fluoride Scavenging (Critical Step):

-

Action: Add hexamethyldisilazane (HMDS) (1.5 eq) to the mixture prior to activation.

-

Causality: HMDS intercepts the liberated hydrofluoric acid to form trimethylsilyl fluoride (TMS-F), a species that is significantly less corrosive and easier to handle than free HF 3.

-

-

Catalytic Activation:

-

Action: Introduce DBU (0.2 eq) dropwise. Monitor the reaction via LC-MS until complete consumption of the sulfonyl fluoride is observed.

-

Protocol B: Quenching and Waste Segregation

Objective: Safely neutralize unreacted electrophiles and isolate fluoride waste.

-

Aqueous Quenching:

-

Action: Quench the reaction mixture with a saturated aqueous solution of Calcium Carbonate (CaCO₃) or Calcium Chloride (CaCl₂).

-

Causality: The Ca²⁺ ions act as a sacrificial sink, rapidly precipitating any residual free aqueous fluoride as highly insoluble, inert Calcium Fluoride (CaF₂).

-

Self-Validation: Add a few drops of the aqueous layer to a secondary test tube containing a dilute calcium indicator. If precipitation continues to form, free fluoride is still present, dictating the need for further CaCO₃ addition.

-

-

Waste Segregation:

-

Action: Separate the organic layer for downstream purification. Collect the aqueous layer in a dedicated, clearly labeled HDPE (High-Density Polyethylene) waste container. Never dispose of fluoride-containing aqueous waste in glass carboys 4.

-

Emergency Response Workflow

Despite rigorous protocols, accidental exposure to HF-generating compounds requires immediate, specific medical countermeasures. Standard chemical burn protocols (like simply washing with water) are insufficient for HF exposure.

Caption: Self-validating emergency response workflow for suspected HF exposure.

Causality of the Antidote: Calcium gluconate gel (2.5%) must be stocked in any lab handling sulfonyl fluorides. The gel provides a topical, highly concentrated source of Ca²⁺ ions that bind to the penetrating fluoride ions before they can reach the bone or enter the systemic bloodstream, effectively halting tissue necrosis.

References

-

Title: Sulfur fluoride exchange - PMC Source: nih.gov URL: [Link]

-

Title: Sulfuryl fluoride – Knowledge and References Source: taylorandfrancis.com URL: [Link]

-

Title: Sulfur Fluoride Exchange (SuFEx) Source: thieme-connect.de URL: [Link]

-

Title: Synthesis of Sulfonyl Fluorides Using 4-Cyanopyridone as a Leaving Group Source: acs.org URL: [Link]

Sources

Technical Whitepaper: Solubility Profile & Handling of 5-Cyano-2-methylbenzenesulfonyl fluoride

Executive Summary

5-Cyano-2-methylbenzenesulfonyl fluoride (CAS: 1046271-42-4) represents a specialized class of Sulfur(VI) electrophiles utilized increasingly in SuFEx (Sulfur-Fluoride Exchange) click chemistry and medicinal chemistry campaigns.[1] Unlike its sulfonyl chloride counterparts, this compound exhibits a unique "sleeping beauty" stability profile—remaining inert to hydrolysis under physiological conditions while reacting selectively with specific nucleophiles.[1][2][3]

This guide provides a technical breakdown of its solubility landscape. Key Insight: While quantitative data for this specific derivative is proprietary or sparse, its structural analogs (aryl sulfonyl fluorides) follow a predictable solubility pattern governed by the lipophilic toluene core and the polar sulfonyl/cyano moieties.[1] Researchers should prioritize polar aprotic solvents (DMSO, DMF, Acetonitrile) for stock solutions and chlorinated solvents (DCM) for synthesis, while exercising caution with protic solvents due to potential (albeit slow) solvolysis.[1]

Physicochemical Profile

Understanding the molecule's polarity is prerequisite to predicting solubility.

| Property | Value / Description | Impact on Solubility |

| Structure | Aryl core, -CH3 (C2), -CN (C5), -SO2F (C1) | Amphiphilic: Lipophilic ring/methyl vs. Polar nitrile/sulfonyl.[1] |

| Molecular Weight | 199.20 g/mol | Moderate MW facilitates solubility in most organic solvents. |

| Predicted LogP | ~1.52 | Moderately lipophilic. Prefers organic layers over aqueous. |

| Physical State | White to pale yellow solid | Crystalline lattice energy must be overcome by solvent interaction.[1] |

| Reactive Moiety | Sulfonyl Fluoride (-SO2F) | Critical: Resistant to hydrolysis compared to -SO2Cl, but sensitive to strong nucleophiles.[1][3] |

Solubility Landscape

The following categorization is derived from the behavior of structurally analogous SuFEx reagents (e.g., PMSF, Toluenesulfonyl fluoride) and validated chemical principles.

Primary Solvents (High Solubility)

Recommended for Stock Solutions (>50 mg/mL)

-

Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF):

-

Mechanism: High dielectric constants disrupt the crystal lattice effectively. The dipole-dipole interactions with the polar -CN and -SO2F groups are favorable.

-

Use Case: Biological assays, long-term library storage (free of moisture).[1]

-

-

Acetonitrile (MeCN):

-

Mechanism: Excellent polar aprotic solvent. Dissolves the compound readily without risk of nucleophilic attack.

-

Use Case: HPLC mobile phases, general synthesis.

-

-

Dichloromethane (DCM) & Chloroform:

Secondary Solvents (Moderate/Conditional)

Recommended for Processing/Crystallization[1]

-

Ethyl Acetate (EtOAc):

-

Solubility: Good to Moderate.

-

Use Case: Chromatography (eluent), liquid-liquid extraction.[1]

-

-

Alcohols (Methanol, Ethanol, Isopropanol):

Anti-Solvents (Low Solubility)[1]

-

Water:

-

Behavior: Hydrophobic. Will precipitate or form an emulsion.

-

Stability: Remarkably stable compared to chlorides. Can persist in aqueous suspension for hours/days at neutral pH.

-

-

Aliphatic Hydrocarbons (Hexanes, Heptane):

-

Behavior: Poor solubility due to the polarity of the cyano and sulfonyl groups.

-

Use Case: Precipitation (Anti-solvent), washing filter cakes.[1]

-

Experimental Protocols

Protocol A: Visual Solubility Assessment (Tier 1)

Use this rapid workflow to determine approximate solubility ranges before committing large quantities.[1]

Materials: 10 mg of Compound, 1.5 mL HPLC vials, micropipette.

-

Weighing: Dispense 10 mg of 5-Cyano-2-methylbenzenesulfonyl fluoride into a clear glass vial.

-

Solvent Addition: Add 100 µL of the target solvent.

-

Observation:

-

Clear Solution: Solubility > 100 mg/mL.

-

Suspension: Vortex for 30 seconds. If undissolved, proceed to step 4.

-

-

Dilution: Add solvent in 100 µL increments, vortexing between additions, up to 1.0 mL total.

-

Calculation:

Protocol B: Hydrolytic Stability Verification (NMR)

Critical for biological applications to ensure the compound remains intact in aqueous buffers.[1]

-

Preparation: Dissolve 5 mg of compound in 0.5 mL of deuterated DMSO (

-DMSO). -

Baseline Scan: Acquire a

F NMR spectrum (Reference: -SO2F signal typically appearing around +65 ppm).[1] -

Challenge: Add 0.1 mL of Deuterated Water (

) or phosphate buffer to the tube. -

Time-Course: Acquire

F NMR spectra at T=0, 1h, 4h, and 24h. -

Analysis:

-

Intact: Sharp singlet at ~ +65 ppm.

-

Hydrolysis: Appearance of free fluoride ion (singlet at -119 ppm) or shift in peak.[1]

-

Note: Aryl sulfonyl fluorides typically show <5% hydrolysis over 24h at pH 7.

-

Decision Logic & Workflow

The following diagram illustrates the decision process for solvent selection based on the intended application.

Figure 1: Solvent selection decision tree based on experimental intent.[1]

Handling & Safety (E-E-A-T)

-

Fluoride Hazard: While the C-F bond is stable, the S-F bond is labile under basic conditions or metabolic processing.[1] Decomposition releases Fluoride ions (

) and HF.[1] Always handle in a fume hood. -

Skin Absorption: Sulfonyl fluorides are electrophiles that can covalently modify proteins (serine/lysine residues).[1] Double-gloving (Nitrile) is mandatory to prevent sensitization or chemical burns.[1]

-

Storage: Store solid at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis from atmospheric moisture.

References

-

Dong, J., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448.[1] (Foundational text on Sulfonyl Fluoride stability).

-

Narayanam, M. K., et al. (2018).[1] "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science. (Discusses aqueous stability of Ar-SO2F).

Sources

Methodological & Application

Application Note: Advanced SuFEx Click Chemistry Workflows Utilizing 5-Cyano-2-methylbenzenesulfonyl Fluoride

Executive Summary